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Compound of Interest

Compound Name: 6-Chloro-4-methylpyridin-2-amine

CAS No.: 51564-92-2

Cat. No.: B118308

Get Quote

Executive Summary & Compound Identity
6-Chloro-4-methylpyridin-2-amine is a critical halogenated heterocyclic scaffold used

primarily as an intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors

(NNRTIs) and transient receptor potential (TRP) channel modulators. Its structural integrity is

defined by the interplay between the electron-donating amine group and the electron-

withdrawing chlorine atom on the pyridine core, creating a unique electronic signature essential

for downstream cross-coupling reactions (e.g., Suzuki-Miyaura).
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Parameter Detail

IUPAC Name 6-Chloro-4-methylpyridin-2-amine

Common Synonyms
2-Amino-6-chloro-4-picoline; 6-Chloro-4-picolin-

2-amine

CAS Registry Number 51564-92-2

Molecular Formula

Molecular Weight 142.59 g/mol

SMILES Cc1cc(Cl)nc(N)c1

Synthesis & Impurity Context
Understanding the synthesis capability is vital for interpreting spectral impurities. The industrial

route typically involves nucleophilic aromatic substitution (

) on a dichlorinated precursor. This context explains common spectral artifacts (e.g., residual
starting material).

Validated Synthetic Pathway
The most robust synthesis utilizes 2,6-dichloro-4-methylpyridine as the electrophile. The C2

position is selectively aminated due to the directing effect of the ring nitrogen, though

regioisomeric impurities (amination at C6 vs C2) are negligible due to symmetry.
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Figure 1: Selective

pathway for the synthesis of the target scaffold.[1][2][3][4]
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Spectral Analysis: NMR Spectroscopy
The Nuclear Magnetic Resonance (NMR) profile is characterized by the asymmetry introduced

by the 2-amino and 6-chloro substituents. The proton signals are distinct singlets due to the

meta-relationship of the ring protons.

Proton NMR ( NMR)
Solvent: DMSO-

(Reference: 2.50 ppm) | Frequency: 400 MHz
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Logic

6.45 Broad Singlet (s) 2H

Exchangeable

amine protons.

Broadened by

quadrupole

relaxation of

Nitrogen.

6.38 Singlet (s) 1H H-3

Ortho to the

amine group.

Highly shielded

by the strong

mesomeric (+M)

effect of

.

6.55 Singlet (s) 1H H-5

Meta to amine,

ortho to Chlorine.

Less shielded

than H-3;

Chlorine exerts

an inductive (-I)

deshielding

effect.

2.18 Singlet (s) 3H

Methyl group at

C4.

Characteristic

benzylic-like

resonance on the

pyridine ring.

Key Diagnostic Feature: The appearance of two distinct singlets in the aromatic region (6.38

and 6.55 ppm) confirms the 2,4,6-substitution pattern. A doublet splitting pattern would indicate

a failure in regioselectivity (e.g., adjacent protons).
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Carbon NMR ( NMR)
Solvent: DMSO-

(Reference: 39.5 ppm)

Shift (

ppm)
Carbon Type Assignment

Electronic
Environment

160.2 Quaternary (C) C-2

Deshielded by direct

attachment to the

amine (ipso-carbon).

150.8 Quaternary (C) C-4
Ipso-carbon to the

methyl group.

149.5 Quaternary (C) C-6
Ipso-carbon to the

chlorine atom.

114.2 Methine (CH) C-5
Aromatic CH between

Me and Cl.

106.8 Methine (CH) C-3

Aromatic CH between

Me and

. Significantly upfield

due to ortho-donation.

20.8
Methyl (

)

Typical methyl

resonance on a

heteroaromatic ring.

Infrared Spectroscopy (FT-IR)
The IR spectrum provides rapid confirmation of the primary functional groups, specifically the

primary amine and the halogenated pyridine ring.

Method: ATR (Attenuated Total Reflectance) on neat solid.

Primary Amine Stretching (
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): Two distinct bands at 3450

(asymmetric) and 3320

(symmetric).

Aromatic Ring Stretching (

): Strong absorptions at 1610

and 1560

. The band at 1610 is often enhanced by the

scissoring mode.

C-Cl Stretching: A characteristic fingerprint band observed at 760-780

.

Aliphatic C-H: Weak stretches around 2920

corresponding to the methyl group.

Mass Spectrometry (MS)
Mass spectrometry is the definitive tool for purity and isotopic confirmation. The presence of

Chlorine provides a tell-tale isotopic signature.

Ionization Mode: ESI+ (Electrospray Ionization, Positive
Mode)

Molecular Ion (

):

m/z 143.0 (corresponding to

isotope) - 100% Relative Abundance (Base Peak).

m/z 145.0 (corresponding to
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isotope) - ~32% Relative Abundance.

Note: The 3:1 intensity ratio of M : M+2 is diagnostic for a mono-chlorinated compound.

Fragmentation Logic (MS/MS)
Upon collision-induced dissociation (CID), the molecule follows a predictable breakdown

pathway useful for structural confirmation.

Parent Ion [M+H]+
m/z 143

Loss of NH3
[M+H - 17]+

Neutral Loss

Ring Contraction/HCN Loss
m/z ~116

Major Pathway

Loss of Cl radical
(Rare in ESI, common in EI)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway in positive ion mode.

Quality Control & Purity Assessment
For researchers utilizing this compound in library synthesis, the following purity criteria are

recommended:

HPLC Purity: >98% (Area%) at 254 nm.

Impurity A: 2,6-Dichloro-4-methylpyridine (Starting Material) - Elutes later (more

hydrophobic).

Impurity B: 2,6-Diamino-4-methylpyridine (Over-reaction) - Elutes earlier (more polar).

Appearance: White to off-white crystalline solid. Darkening indicates oxidation of the amine,

often requiring recrystallization from Ethanol/Water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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